Heteronoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heteronosides and related heterocyclic compounds can involve various strategies, including transition metal-mediated reactions, multicomponent reactions (MCRs), and green chemistry approaches such as the use of ionic liquids. Transition metal-mediated synthesis is particularly notable for its efficiency in constructing aromatic heterocycles, a foundational aspect of many heteronosides, by enabling complex transformations under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, multicomponent reactions, often catalyzed by transition metals, have been emphasized for their role in efficiently assembling heterocyclic structures from simple starting materials, demonstrating the versatility and innovation in heteronoside synthesis (D'Souza & Müller, 2007).
Molecular Structure Analysis
The molecular structures of heteronosides are characterized by the presence of heterocycles, which can significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and density functional theory (DFT) calculations are commonly employed to analyze these structures, providing insights into their stability, reactivity, and the effects of substituents on their properties (Wang et al., 2022).
Chemical Reactions and Properties
Heteronosides undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their rich chemistry. The reactivity of heteronosides can be attributed to the electron-rich nature of the heterocyclic rings, making them susceptible to attack by electrophiles. Moreover, the presence of heteroatoms in the rings often imparts unique nucleophilic properties, enabling diverse transformations (Isambert & Lavilla, 2008).
Physical Properties Analysis
The physical properties of heteronosides, such as solubility, melting points, and optical activity, are significantly influenced by their molecular structure. The incorporation of heteroatoms into the heterocyclic rings can alter these properties, affecting their behavior in different solvents and under various temperature conditions. Studies on compounds like helical heteronanographenes have shed light on the physical properties of heterocyclic compounds, demonstrating the impact of molecular architecture on properties such as circularly polarized luminescence (Wang et al., 2022).
Chemical Properties Analysis
The chemical properties of heteronosides are defined by their reactivity, stability, and the types of chemical reactions they can undergo. The heteroatoms within the heterocyclic rings play a crucial role in determining these properties, influencing factors such as acid-base behavior, redox potential, and the ability to form hydrogen bonds. Research into the synthesis and properties of heterocyclic compounds, including those involving ionic liquids and transition metal catalysis, highlights the diverse chemical behavior of heteronosides and related structures (Martins, Frizzo, Moreira, Zanatta, & Bonacorso, 2008).
Scientific Research Applications
- "Heteronemin, a spongean sesterterpene, inhibits TNF alpha-induced NF-kappa B activation through proteasome inhibition and induces apoptotic cell death." This study investigates the biological effects of heteronemin, a marine sesterterpene isolated from the sponge Hyrtios sp., on chronic myelogenous leukemia cells. It was found to affect cellular processes including cell cycle, apoptosis, MAPKs pathway, and the NF-kappaB signaling cascade. This compound showed potential as an anti-inflammatory and anti-cancer agent (Schumacher et al., 2010).
properties
IUPAC Name |
[2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMRWTBYEBGQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heteronoside |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.